2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride
Overview
Description
2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride is a useful research compound. Its molecular formula is C11H22ClN3 and its molecular weight is 231.76 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that related pyrazole derivatives have demonstrated significant activity against leishmania aethiopica clinical isolate and plasmodium berghei infected mice .
Biochemical Pathways
Related pyrazole derivatives have shown to interfere with the life cycle of leishmania and plasmodium species .
Result of Action
Related pyrazole derivatives have shown significant antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate key enzymes in the glycolytic pathway, thereby affecting the overall rate of glucose metabolism. These interactions can have significant implications for cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It is transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and localization within the cell. Once inside the cell, it may accumulate in specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear functions .
Properties
IUPAC Name |
2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3.ClH/c1-8(2)6-12-7-11-9(3)13-14(5)10(11)4;/h8,12H,6-7H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYIOORJIMBBMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-49-7 | |
Record name | 1H-Pyrazole-4-methanamine, 1,3,5-trimethyl-N-(2-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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